molecular formula C13H20Cl4N2O3 B1684621 PX-478 2HCl CAS No. 685898-44-6

PX-478 2HCl

Número de catálogo B1684621
Número CAS: 685898-44-6
Peso molecular: 394.1 g/mol
Clave InChI: GIGCDIVNDFQKRA-LTCKWSDVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PX-478 2HCl, also known as PX-478, is an orally active and selective hypoxia-inducible factor-1α (HIF-1α) inhibitor . It has been shown to induce apoptosis and exhibit anti-tumor activity . It is currently in a clinical trial for patients with advanced metastatic cancer and lymphoma .


Molecular Structure Analysis

The molecular formula of PX-478 2HCl is C13H20Cl4N2O3 . Its molecular weight is 394.1 g/mol . The IUPAC name is 4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of PX-478 2HCl include a molecular weight of 394.1 g/mol and a molecular formula of C13H20Cl4N2O3 . It is a semi-solid substance . The solubility of PX-478 2HCl is 30 mg/ml in DMF, DMSO, and Ethanol, and 10 mg/ml in PBS (pH 7.2) .

Mecanismo De Acción

Target of Action

The primary target of PX-478 is the hypoxia-inducible factor-1α (HIF-1α) . HIF-1α is a transcription factor that controls the expression of several genes crucial for the growth and survival of cancer cells .

Mode of Action

PX-478 inhibits HIF-1α protein levels and transactivation in a variety of cancer cell lines . It decreases levels of HIF-1α mRNA and inhibits translation . To a lesser extent, PX-478 also inhibits HIF-1α deubiquitination, resulting in increased levels of polyubiquitinated HIF-1α . The inhibitory effect of PX-478 on HIF-1α levels is primarily due to its inhibition of translation .

Biochemical Pathways

PX-478 affects the HIF-1α pathway, which is critical for cellular response to hypoxia . By inhibiting HIF-1α, PX-478 impacts the expression of downstream target genes that are important for tumor growth and survival . These genes contribute to various functions, including angiogenesis (new blood vessel growth), glucose metabolism, and protection against apoptosis (programmed cell death) .

Result of Action

PX-478 has demonstrated potent antitumor activity against a variety of human tumor xenografts . It has been associated with marked tumor regression, prolonged delays in tumor growth, and even cure in some cases . The antitumor response to PX-478 has shown a highly significant positive correlation with tumor HIF-1α levels .

Action Environment

The action of PX-478 is influenced by the oxygen levels in the tumor environment. Hypoxia is a common feature of solid tumors, and the ability of PX-478 to function in hypoxic conditions is a significant aspect of its antitumor activity .

Safety and Hazards

PX-478 2HCl is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3.2ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;;/h1-4,12H,5-9,16H2,(H,18,19);2*1H/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGCDIVNDFQKRA-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218688
Record name PX478
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PX-478 is a novel small molecule compound that inhibits the activity of hypoxia inducible factor (HIF)-1 alpha, a transcription factor that controls the expression of a number of genes important for growth and survival of cancer cells. Genes regulated by HIF-1 alpha contribute to diverse functions including new blood vessel growth (angiogenesis), use of glucose for energy, and protection against apoptosis (programmed cell death). Preclinical data have demonstrated that PX-478 can induce apoptosis in experimental tumor models, as well as the down-regulation of factors which control angiogenesis, such as vascular endothelial growth factor (VEGF).
Record name PX-478
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06082
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

PX-478 2HCl

CAS RN

685898-44-6
Record name PX478
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685898446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PX-478
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06082
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PX478
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PX-478
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T23U22X160
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PX-478 2HCl
Reactant of Route 2
PX-478 2HCl
Reactant of Route 3
PX-478 2HCl
Reactant of Route 4
PX-478 2HCl
Reactant of Route 5
PX-478 2HCl
Reactant of Route 6
PX-478 2HCl

Q & A

Q1: What is the primary target of PX-478?

A1: PX-478 selectively inhibits the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia). []

Q2: How does PX-478 inhibit HIF-1α?

A2: PX-478 inhibits HIF-1α through multiple mechanisms. It reduces HIF-1α protein levels by decreasing HIF-1α mRNA levels and inhibiting HIF-1α translation. [] Additionally, PX-478 inhibits HIF-1α deubiquitination, leading to increased degradation of HIF-1α. [] This multi-level inhibition distinguishes PX-478 from other HIF-1α inhibitors.

Q3: What are the downstream effects of HIF-1α inhibition by PX-478?

A3: HIF-1α inhibition by PX-478 leads to a decrease in the expression of HIF-1 target genes. [] These genes are involved in various processes crucial for tumor growth and survival, including:

  • Angiogenesis: Reduced expression of vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation. [, , ]
  • Glycolysis: Inhibition of genes involved in glucose uptake and metabolism, such as glucose transporter-1 (GLUT1). [, ]
  • Cell survival: Suppression of anti-apoptotic proteins and induction of tumor cell apoptosis. []
  • Metastasis: Reduced tumor cell migration and invasion. [, ]

Q4: Does PX-478 affect HIF-1α expression in normal cells?

A4: PX-478 demonstrates selectivity towards HIF-1α in tumor cells. Preclinical studies observed significant HIF-1α suppression in various human tumor xenografts while minimally affecting HIF-1α levels in surrounding normal tissues. []

Q5: Is the antitumor activity of PX-478 solely dependent on HIF-1α inhibition?

A5: While HIF-1α inhibition is considered the primary mechanism, research suggests PX-478 might exert additional antitumor effects. For instance, in pancreatic cancer models, PX-478 potentiated the effect of radiation therapy, suggesting an impact on tumor microenvironment beyond direct tumor cell killing. []

Q6: What types of cancer have been studied in the context of PX-478 treatment?

A6: Preclinical studies have investigated the efficacy of PX-478 in various cancer models, including:

  • Pancreatic Ductal Adenocarcinoma (PDAC) [, ]
  • Lung Cancer (including Small Cell Lung Cancer and Adenocarcinoma) [, , , ]
  • Breast Cancer []
  • Glioma [, , , ]
  • Multiple Myeloma [, ]
  • Esophageal Squamous Cell Cancer []
  • Prostate Cancer [, , ]
  • Cervical Cancer []
  • Renal Cell Carcinoma []

Q7: What is the evidence supporting the in vivo efficacy of PX-478 in cancer?

A7: Multiple preclinical studies using human tumor xenograft models have demonstrated significant antitumor activity of PX-478. These studies reported:

  • Tumor Growth Inhibition: Significant reduction in tumor volume across various cancer models. [, , , , , , , ]
  • Increased Survival: Prolonged survival of mice bearing different tumor types. [, , , ]
  • Reduced Metastasis: Suppression of metastasis to distant organs in models of lung cancer and multiple myeloma. [, ]
  • Radiosensitization: Enhanced the efficacy of radiation therapy in pancreatic and other cancer models. [, ]
  • Chemosensitization: Improved response to chemotherapeutic agents like gemcitabine and carfilzomib in pancreatic cancer and multiple myeloma models, respectively. [, ]

Q8: How does hypoxia impact the response of cancer cells to PX-478?

A8: While PX-478 demonstrates efficacy under both normoxic and hypoxic conditions, the required concentration for HIF-1α downregulation might differ. Notably, lower concentrations of PX-478 effectively inhibited HIF-1α in normoxic conditions compared to hypoxic conditions. []

Q9: What are the limitations of current preclinical data and what future research is needed?

A9: While preclinical data are encouraging, limitations exist:

    Q10: What is the molecular formula and weight of PX-478?

    A10: The molecular formula of PX-478 is C12H17Cl2N3O3, and its molecular weight is 338.2 g/mol. []

    Q11: What is the safety profile of PX-478 based on preclinical studies?

    A11: While preclinical studies suggest PX-478 is generally well-tolerated, some adverse effects have been reported in animal models:

    • Neutropenia: A decrease in the number of neutrophils (a type of white blood cell). []
    • Weight Loss: Observed in some animal models, but the severity and reversibility are unclear. []

    Q12: What are the potential advantages of PX-478 over other HIF-1α inhibitors?

    A12: PX-478 exhibits several potential advantages:

    • Multi-level Inhibition: Its ability to target HIF-1α through multiple mechanisms might contribute to greater efficacy compared to inhibitors with a single target. []
    • Oral Bioavailability: Preclinical studies demonstrate its potential for oral administration, which is more convenient for patients compared to intravenous formulations. [, , , ]
    • Efficacy in Resistant Tumors: Preliminary evidence suggests PX-478 may overcome resistance to other therapies, such as radiation and certain chemotherapeutics. [, ]

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.